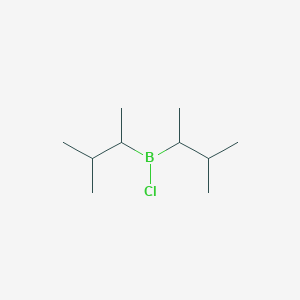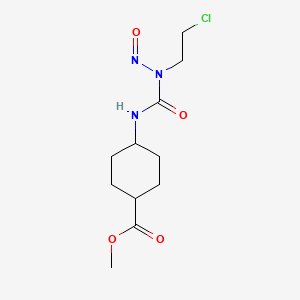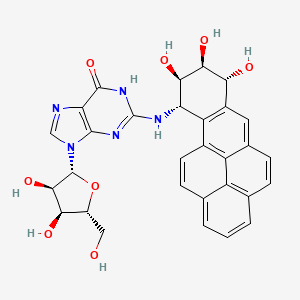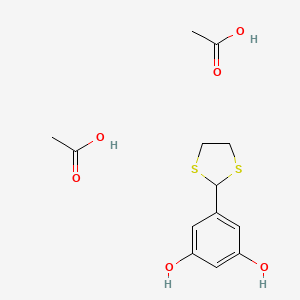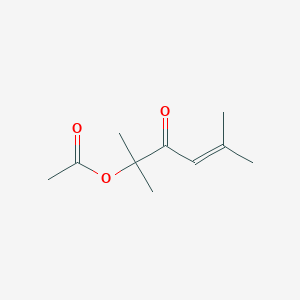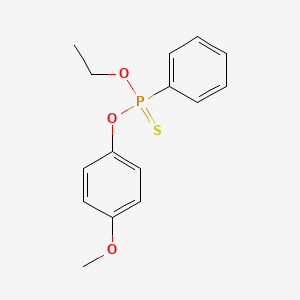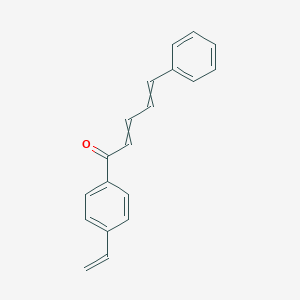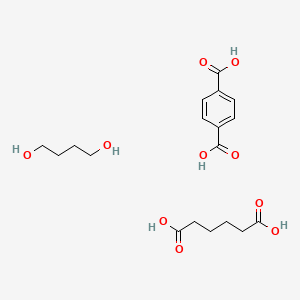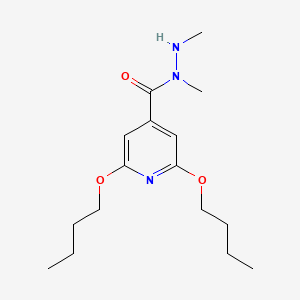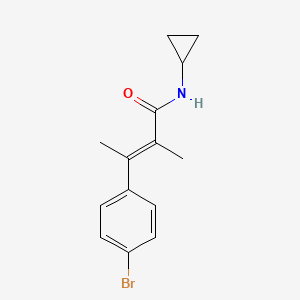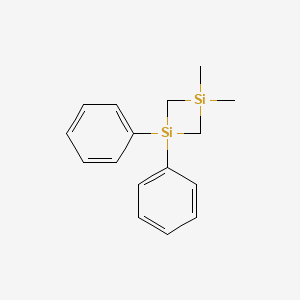
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is an organic compound known for its unique structural properties It consists of a naphthalene ring substituted with a cyano group at the 6-position and an octyloxybenzoate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate typically involves a multi-step process:
Formation of 6-cyanonaphthalene: This can be achieved by nitration of naphthalene followed by reduction and subsequent cyanation.
Preparation of 4-octoxybenzoic acid: This involves the esterification of 4-hydroxybenzoic acid with octanol under acidic conditions.
Esterification Reaction: The final step involves the esterification of 6-cyanonaphthalene with 4-octoxybenzoic acid using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides.
Scientific Research Applications
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate has several applications in scientific research:
Material Science: Used in the development of liquid crystals and organic semiconductors.
Chemistry: Serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (6-cyanonaphthalen-2-yl) 4-octoxybenzoate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the octyloxybenzoate ester group can enhance the compound’s solubility and stability. These interactions can influence the compound’s behavior in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
- (6-cyanonaphthalen-2-yl) 4-octylbenzoate
- (6-cyanonaphthalen-2-yl) 4-methoxybenzoate
- (6-cyanonaphthalen-2-yl) 4-ethoxybenzoate
Uniqueness
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate is unique due to its specific combination of a cyano group and an octyloxybenzoate ester group. This combination imparts distinct physical and chemical properties, making it suitable for specialized applications in material science and organic synthesis.
Properties
CAS No. |
58573-80-1 |
|---|---|
Molecular Formula |
C26H27NO3 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(6-cyanonaphthalen-2-yl) 4-octoxybenzoate |
InChI |
InChI=1S/C26H27NO3/c1-2-3-4-5-6-7-16-29-24-13-10-21(11-14-24)26(28)30-25-15-12-22-17-20(19-27)8-9-23(22)18-25/h8-15,17-18H,2-7,16H2,1H3 |
InChI Key |
XFTJMRDYKMHTJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


